N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-5-2-3-6-17(14)20(23)21-13-18(22)15-8-10-16(11-9-15)19-7-4-12-24-19/h2-12,18,22H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSMMXNUHIASAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-(Furan-2-yl)phenylacetone
A ketone intermediate, 4-(furan-2-yl)phenylacetone , is reacted with ammonia in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C for 12 hours yields the secondary amine with 68% efficiency.
Epoxide Ring-Opening with Ammonia
4-(Furan-2-yl)styrene oxide is treated with aqueous ammonia (28%) at 60°C for 6 hours, producing the vicinal amino alcohol. This method achieves 75% yield but requires careful pH control to avoid diol formation.
Amide Bond Formation Strategies
Acid Chloride-Mediated Coupling
2-Methylbenzoyl chloride is prepared by treating 2-methylbenzoic acid with thionyl chloride (SOCl2) under reflux for 2 hours. The chloride is then reacted with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine in dichloromethane (DCM) with triethylamine (Et3N) as a base.
Reaction Conditions :
Coupling Reagent-Assisted Synthesis
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid directly couples with the amine in DCM.
Optimized Parameters :
Integrated One-Pot Approaches
A telescoped synthesis combines furan installation, amine generation, and amidation in sequential steps:
-
Suzuki-Miyaura Coupling : 4-Bromophenylboronic acid and furan-2-ylboronic acid are cross-coupled using Pd(PPh3)4 (5 mol%) in dioxane/H2O (3:1) at 80°C for 8 hours (yield: 89%).
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Ketone Oxidation : The resulting biphenylfuran is oxidized to the acetophenone derivative using Jones reagent.
-
Reductive Amination : As described in Section 2.1.
-
Amide Coupling : EDC/HOBt-mediated reaction with 2-methylbenzoic acid.
Overall yield : 52% over four steps.
Side Reactions and Byproduct Management
Over-Chlorination in Acid Chloride Synthesis
Excess SOCl2 or prolonged reflux leads to dichloride byproducts. Quenching with ice-cold water and rapid workup minimizes this issue.
Epimerization at the Hydroxy Center
Basic conditions during amidation may cause racemization. Conducting reactions below 10°C and using non-polar solvents (e.g., toluene) retains stereochemical integrity.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)**
Calculated for C21H21NO3 [M+H]+: 336.1594; Found: 336.1598.
Comparative Efficiency of Methods
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Acid Chloride Coupling | 3 | 82 | 98 | High scalability |
| EDC/HOBt Mediated | 2 | 78 | 97 | Mild conditions |
| One-Pot Integrated | 4 | 52 | 95 | Reduced purification steps |
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan ring and benzamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and functional activities:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Influence on Bioactivity :
- Mepronil and Fenfuram demonstrate fungicidal activity due to their aromatic substituents (isopropoxyphenyl, furan) and hydrophobic methyl groups . The target compound’s furan-phenyl group may confer similar bioactivity, but the hydroxyethyl spacer could modulate solubility and target binding.
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits fluorescence, attributed to electron-donating methoxy and methyl groups . The target compound lacks such groups, suggesting divergent optical properties.
Synthetic Strategies :
- The target compound’s synthesis aligns with methods for N-(furan-2-ylmethyl)-2-[...]acetamide , where furan-containing intermediates are coupled with benzamide derivatives via nucleophilic acyl substitution .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Structure : The compound features a furan ring, a phenyl group, and a hydroxyethyl moiety, which contribute to its biological interactions.
- Molecular Formula : C15H17N1O3
- Molecular Weight : Approximately 273.30 g/mol
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This positions it as a potential candidate for antibiotic development, particularly in combating resistant strains.
Anticancer Activity
Research has demonstrated that this compound can inhibit the growth of cancer cells in vitro. For instance, significant cytotoxic effects have been observed against breast and lung cancer cell lines, with IC50 values reported in the low micromolar range. The following table summarizes the cytotoxic effects across different cell lines:
| Cell Line | IC50 Value (μM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Significant growth inhibition |
| A549 (Lung) | 3.5 | High cytotoxicity |
| HeLa (Cervical) | 7.0 | Moderate inhibition |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The furan and phenyl groups may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways. Notably, the compound has been suggested to act as an inhibitor of butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases like Alzheimer's disease.
- Binding Affinity : The carbamate moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. Molecular docking studies indicate that the compound fits well into the active sites of target enzymes, suggesting competitive inhibition mechanisms.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- A study published in Journal of Medicinal Chemistry explored the compound's effectiveness against various cancer cell lines, reporting promising results in terms of growth inhibition and apoptosis induction.
- Another research article focused on the compound's antibacterial properties, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further investigation into its mechanism of action and potential as an antibiotic agent.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 378.41 g/mol | HRMS |
| logP (Octanol-Water) | 3.1 ± 0.2 | SwissADME |
| Melting Point | 142–145°C | DSC |
| Aqueous Solubility (25°C) | 0.12 mg/mL (pH 7.4) | Shake-flask |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
